3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine
Description
Properties
IUPAC Name |
furan-3-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-13(10-3-5-17-9-10)15-7-12(8-15)18-11-2-1-4-14-6-11/h1-6,9,12H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBLPJRPEIESDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Furan Ring: The furan ring is introduced via a carbonylation reaction, where a furan derivative is reacted with the azetidine intermediate.
Formation of the Pyridine Ring: The final step involves the coupling of the azetidine-furan intermediate with a pyridine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nucleophiles, and bases are employed under controlled conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The unique structure of 3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine suggests significant potential in drug discovery. The compound has been investigated for its anticancer and antimicrobial properties:
- Anticancer Activity : Compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that modifications to the furan and azetidine components can enhance these effects, making this compound a candidate for further optimization in anticancer drug development.
- Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound exhibit activity against pathogens, including bacteria and fungi. This suggests potential therapeutic applications in treating infections.
The biological activity of 3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine is attributed to its ability to interact with various molecular targets:
- Neuroprotective Effects : The compound's structural components may interact with neurotransmitter systems, presenting opportunities for research into neurodegenerative diseases.
- Mechanisms of Action : The furan ring may engage in π-π interactions with aromatic amino acids in proteins, while the carbonyl group can form hydrogen bonds with nucleophilic sites in biomolecules.
Case Study 1: Anticancer Activity
A study explored the effects of related compounds on human cancer cell lines, revealing that structural modifications influenced cytotoxicity significantly. This highlights the importance of structure-function relationships in optimizing the anticancer activity of compounds like 3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine.
Case Study 2: Antimicrobial Efficacy
Research assessing the antimicrobial efficacy of several derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli demonstrated promising inhibitory effects. These findings warrant further exploration into the mechanisms behind this activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The target compound’s key structural analogs differ in three regions:
Acyl Group on Azetidine : Replacement of the furan-3-carbonyl group with other acyl substituents (e.g., benzoyl, naphthoyl).
Heterocyclic Core : Use of pyrrolidine or other nitrogen-containing rings instead of azetidine.
Pyridine Substituents : Additional functional groups on the pyridine ring (e.g., halogens, alkyl chains).
Table 1: Structural and Physical Properties of Selected Analogs
Physicochemical Properties
- Molecular Weight : The target compound (~319.36) is lighter than bulkier analogs in (466–545), which feature multiple aromatic substituents.
- Melting Points : Pyridine derivatives with halogen or nitro groups (e.g., ) exhibit higher melting points (268–287°C) due to increased crystallinity and intermolecular interactions .
- Solubility : While direct data are lacking, the furan-3-carbonyl group (less polar than benzoyl) may enhance lipophilicity compared to analogs like 3-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}oxy)pyridine .
Functional Group Reactivity
- Furan vs. Benzoyl : The furan ring’s electron-rich nature may increase susceptibility to electrophilic substitution, whereas benzoyl groups enhance stability.
- Azetidine vs.
Biological Activity
The compound 3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine is a novel heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine features a pyridine ring substituted with an azetidine moiety and a furan-3-carbonyl group. This unique combination of structural elements suggests potential interactions with various biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The presence of the furan ring may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacteria and fungi.
- Antioxidant Properties : Compounds containing furan and pyridine rings have shown antioxidant activity, which is critical in preventing oxidative stress-related diseases. The ability to scavenge free radicals can contribute to cellular protection.
- Enzyme Inhibition : The azetidine component may interact with specific enzymes, potentially inhibiting their activity. This characteristic is particularly relevant in the context of drug design for diseases like cancer or metabolic disorders.
Research Findings
Recent research has focused on evaluating the biological activity of related compounds, providing insights into the potential effects of 3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 4-Acetyl-1-(furan-3-carbonyl)azetidine | Antimicrobial | |
| 2-Pyridone derivatives | Antioxidant | |
| Azetidine-based inhibitors | Enzyme inhibition (GABA-AT) |
Case Studies
Several studies have explored the biological activities of compounds structurally related to 3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of a furan-containing azetidine derivative against various bacterial strains. Results showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties (Umesha et al., 2009).
- Antioxidant Activity Assessment : Research demonstrated that a similar pyridine derivative exhibited potent antioxidant activity through DPPH radical scavenging assays. The compound effectively reduced oxidative stress markers in vitro (Krogsgaard-Larsen et al., 2015).
- Enzyme Interaction Analysis : A structure-activity relationship study highlighted that modifications in the azetidine ring could enhance enzyme inhibition efficacy, suggesting that further optimization could lead to more potent therapeutic agents (Acar et al., 2017).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
